[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13463129
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O3 |
|---|---|
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 2-[[(3S)-1-acetylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid |
| Standard InChI | InChI=1S/C11H20N2O3/c1-8(2)13(7-11(15)16)10-4-5-12(6-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,15,16)/t10-/m0/s1 |
| Standard InChI Key | VICTUUHKSFJXQX-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)N(CC(=O)O)[C@H]1CCN(C1)C(=O)C |
| SMILES | CC(C)N(CC(=O)O)C1CCN(C1)C(=O)C |
| Canonical SMILES | CC(C)N(CC(=O)O)C1CCN(C1)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
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IUPAC Name:
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Molecular Formula:
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SMILES Notation:
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Stereochemistry: The (S)-configuration at the pyrrolidine C3 position is critical for its biological activity .
Structural Analysis
The compound’s structure comprises:
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A pyrrolidine ring with an acetyl group at the N1 position.
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An isopropylamino group at the C3 position.
Table 1: Key Structural Data
| Feature | Description |
|---|---|
| Pyrrolidine substitution | 1-Acetyl, 3-isopropylamino |
| Stereochemical center | C3 (S-configuration) |
| Functional groups | Amine, ketone, carboxylic acid |
Synthesis and Purification
Synthetic Pathways
Synthesis typically involves:
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Reductive Amination: Reaction of 1-methyl-3-pyrrolidinone with isopropylamine using sodium cyanoborohydride in methanol.
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Acetylation: Introduction of the acetyl group via acetic anhydride under basic conditions .
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Carboxylic Acid Formation: Hydrolysis of ester intermediates to yield the final product.
Table 2: Optimized Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive amination | NaBHCN, MeOH, 25°C, 12h | 78 | |
| Acetylation | AcO, pyridine, 0°C → RT, 4h | 85 | |
| Hydrolysis | NaOH (1M), EtOH, reflux, 2h | 92 |
Industrial-Scale Production
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Continuous Flow Processes: Enhance yield (up to 90%) and purity (>98%).
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Catalytic Hydrogenation: Reduces byproduct formation using Pd/C catalysts .
Physicochemical Properties
Physical Parameters
Solubility and Stability
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Solubility: Soluble in polar solvents (methanol, DMSO); poorly soluble in water .
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Storage: Stable at -20°C under inert gas; degrades upon prolonged exposure to light .
Biological Activity and Mechanisms
Neurological Applications
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GABA Transporter Inhibition: Exhibits for murine GAT1, suggesting potential in anxiety and epilepsy research .
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Neuroprotective Effects: Modulates glutamate release in cortical neurons at 10 μM .
Enzyme Modulation
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DPP-IV Inhibition: Structural analogs show IC values of 0.14 μM, indicating antidiabetic potential .
Table 3: Biological Activity Profile
| Target | Activity (IC/K) | Model System | Reference |
|---|---|---|---|
| GAT1 transporter | 13 nM | Murine synaptosomes | |
| DPP-IV | 140 nM | Human recombinant | |
| Antioxidant capacity | 81% cell survival at 12.5 μg/mL | HO-induced oxidative stress |
Applications in Pharmaceutical Research
Drug Development
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Neurological Disorders: Lead compound for GABAergic drug candidates .
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Oncology: Derivatives show 56% tumor growth inhibition in xenograft models.
Analytical Chemistry
Future Research Directions
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